REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:16])[CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:4][CH:3]=1.[Cl:17][C:18]1[CH:25]=[CH:24][C:21]([CH:22]=O)=[CH:20][CH:19]=1.N1CCCCC1.C1(O)C=CC=CC=1>CO.C(O)(=O)C>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[O:16])[C:9]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[CH:22][C:21]2[CH:24]=[CH:25][C:18]([Cl:17])=[CH:19][CH:20]=2)=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
6.23 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
3.53 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
19.3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give 14.5 g (83%) of crude product
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 4 hours
|
Duration
|
4 h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C(C(=CC1=CC=C(C=C1)Cl)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 24.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |